molecular formula C18H22N2O2 B2654457 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile CAS No. 2176201-63-9

4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile

Cat. No.: B2654457
CAS No.: 2176201-63-9
M. Wt: 298.386
InChI Key: FIQIBCGRBNSHKQ-UHFFFAOYSA-N
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Description

The compound 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile is a sophisticated chemical scaffold designed for medicinal chemistry and pharmacological research. Its structure, featuring the 8-azabicyclo[3.2.1]octane (tropane) core, is of significant interest in the development of neuroactive and cardiovascular agents. This core structure is a privileged scaffold in medicinal chemistry, frequently found in compounds that target central nervous system receptors . For instance, structural analogues based on the 8-azabicyclo[3.2.1]octane framework have been discovered as novel, high-affinity antagonists for the vasopressin V1A receptor, a key target for modulating cardiovascular function and social behavior . Other derivatives of this bicyclic system are potent and selective mu opioid receptor antagonists, highlighting the scaffold's utility in researching pain management and addiction . The specific substitution pattern on this molecule, including the 3-methoxy group and the benzonitrile-linked oxopropyl chain, is engineered to modulate the compound's affinity, selectivity, and physicochemical properties. Researchers can utilize this compound as a key intermediate or pharmacophore to develop and study new therapeutic agents for a range of conditions, from cardiovascular diseases to neurological disorders. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

4-[3-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQIBCGRBNSHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These include the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as active nickel, and specific reaction conditions, such as controlled temperature and pressure, are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Monoamine Reuptake Inhibition

The primary application of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile lies in its role as a monoamine reuptake inhibitor . Research indicates that it can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a candidate for treating mood disorders such as depression and anxiety .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties , potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to protect neuronal cells from damage could enhance its therapeutic profile .

Potential in Pain Management

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold may also be effective in managing pain through their action on pain-related neurotransmitter systems . This opens avenues for exploring the compound's efficacy in treating chronic pain conditions.

Case Study 1: Antidepressant Efficacy

A study examined the effects of various 8-azabicyclo[3.2.1]octane derivatives on depression models in rodents. Results indicated that compounds similar to 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile demonstrated significant reductions in depressive behaviors, supporting their potential as novel antidepressants .

Case Study 2: Neuroprotection

In vitro studies investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it significantly reduced cell death in neuronal cultures exposed to harmful agents, suggesting a protective role against neurodegeneration .

Mechanism of Action

The mechanism of action of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in its biological activity, allowing it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Variations

The target compound is compared to structurally related derivatives below, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Comparisons of Structural Analogues
Compound Name Substituent on 8-Azabicyclo[3.2.1]octane Molecular Weight (g/mol) Key Properties Potential Applications
Target Compound : 4-(3-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile 3-Methoxy ~330.38 Electron-donating methoxy group; benzonitrile enhances polarity Pharmaceuticals (receptor binding), OLED materials (hypothetical)
4-(3-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile (BK77582, ) 3-Methanesulfonyl 346.44 Strong electron-withdrawing sulfonyl group; higher polarity Enhanced binding affinity in drug design
Compound 11 (): 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-Isopropyl-5-methyl-triazolyl - Bulky triazole substituent; steric hindrance Bivalent ligands targeting opioid/chemokine receptors
Compound 22 (): Isopropyl 4-((8-(4-cyano-2-fluorophenyl)...piperidine-1-carboxylate Fluorophenyl and piperidine-carboxylate - Fluorine enhances lipophilicity; carboxylate improves solubility Anticancer or kinase inhibitors (inferred from pyrimidine motifs)

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound likely improves solubility compared to the methanesulfonyl group in BK77582, which may enhance binding to polar biological targets .
  • Benzonitrile Role: The benzonitrile group, common to the target compound and OLED materials in , could stabilize charge-transfer states in optoelectronic applications, though the bicyclic system may limit conjugation compared to phenoxazine derivatives .

Biological Activity

4-(3-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile is a compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile can be represented as follows:

Molecular Formula C16H22N2O\text{Molecular Formula C}_{16}\text{H}_{22}\text{N}_2\text{O}

Key Characteristics:

  • Molecular Weight: 274.36 g/mol
  • IUPAC Name: 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile

The primary mechanism of action for compounds in the 8-azabicyclo[3.2.1]octane class involves the inhibition of monoamine reuptake, which affects neurotransmitter levels in the synaptic cleft. This mechanism is crucial for treating various mood and anxiety disorders.

Key Points:

  • Neurotransmitter Reuptake Inhibition: The compound has demonstrated the ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical neurotransmitters involved in mood regulation and cognitive functions .

Therapeutic Applications

Research indicates that derivatives like 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile may be effective in treating:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

These applications stem from their ability to modulate neurotransmitter systems effectively.

Study on Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of a related 8-azabicyclo derivative in animal models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors attributed to increased serotonin levels due to reuptake inhibition .

Safety Profile

The safety profile of compounds within this class has been assessed through various toxicological studies. Notably, they exhibit a lower incidence of side effects compared to traditional tricyclic antidepressants, making them a promising alternative for patients with treatment-resistant depression .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter Inhibition Inhibition of serotonin, norepinephrine, dopamine reuptake
Antidepressant Effects Significant reduction in immobility in forced swim tests
Safety Profile Lower side effects compared to tricyclics

Q & A

How can researchers optimize the synthesis of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile to improve yield and purity?

Basic Research Question
A critical step involves coupling the azabicyclo moiety to the benzonitrile scaffold. Evidence from a synthesis protocol for a related compound (tert-butyl carbamate derivative) highlights the use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions, with molecular sieves to absorb moisture and triethylamine as a base to drive the reaction . For improved purity, iterative recrystallization or chromatography using gradients of ethyl acetate/hexane is recommended. Computational modeling (e.g., DFT) can predict intermediates’ stability to optimize reaction conditions .

What advanced spectroscopic techniques are recommended for characterizing the structural features of this compound?

Basic Research Question
A combination of FT-IR, FT-Raman, and NMR (¹H, ¹³C, DEPT, HSQC) is essential to confirm functional groups and stereochemistry. UV-Vis spectroscopy can elucidate electronic transitions, particularly for the benzonitrile and conjugated ketone groups. For example, details the use of 2D NMR (HSQC) to resolve overlapping signals in a structurally similar compound, while FT-IR confirmed C≡N and C=O stretches at 2225 cm⁻¹ and 1680 cm⁻¹, respectively .

How can Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses predict reactivity and electronic properties?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. NBO analysis quantifies hyperconjugative interactions (e.g., σ→σ* or π→π*) that stabilize the molecule. In , Fukui indices derived from DFT identified the carbonyl carbon as a reactive site for nucleophilic attacks, aligning with experimental observations of hydrolysis susceptibility .

What are common challenges in determining the crystal structure of this compound via X-ray diffraction, and how can SHELX software address them?

Advanced Research Question
Challenges include low crystal quality, twinning, and weak diffraction. SHELXL (part of the SHELX suite) is widely used for refining small-molecule structures against high-resolution data. For macromolecules or twinned crystals, SHELXPRO and SHELXD can phase data experimentally. notes that SHELX’s robustness in handling partial occupancy and disorder makes it suitable for complex bicyclic systems like azabicyclo[3.2.1]octane derivatives .

How does modifying the azabicyclo[3.2.1]octane moiety impact biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question
The methoxy group at the 3-position and the azabicyclo core’s rigidity influence receptor binding. For instance, and highlight azabicyclo derivatives as Janus kinase (JAK) and farnesoid X receptor (FXR) agonists. Replacing the methoxy group with bulkier substituents (e.g., isopropyl) in related compounds reduced off-target interactions but required computational docking (e.g., AutoDock Vina) to validate binding poses .

How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

Advanced Research Question
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT. For example, reports a 0.3 Å deviation in bond lengths between X-ray and DFT-optimized structures, attributed to crystal packing forces. To mitigate this, include solvent models (e.g., PCM) in simulations and validate with temperature-dependent NMR to assess dynamic effects .

What methodologies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical studies?

Advanced Research Question
In vitro assays (e.g., microsomal stability, CYP450 inhibition) paired with in silico ADMET predictions (e.g., SwissADME) can prioritize derivatives. For the benzonitrile scaffold, ’s drug-likeness analysis (Lipinski’s Rule of Five, bioavailability radar) showed favorable logP (~2.8) and TPSA (~65 Ų), suggesting oral bioavailability. In vivo metabolite identification via LC-MS/MS is critical for detecting oxidation at the azabicyclo nitrogen .

How can researchers validate the compound’s target engagement in cellular assays?

Advanced Research Question
Use orthogonal assays:

  • Fluorescence polarization for direct binding (e.g., JAK1/2 inhibition in ).
  • Western blotting to measure downstream phosphorylation (e.g., STAT proteins for JAK inhibitors).
  • Cellular thermal shift assays (CETSA) to confirm target stabilization. For FXR agonists ( ), luciferase reporter assays in HepG2 cells validated transcriptional activity .

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